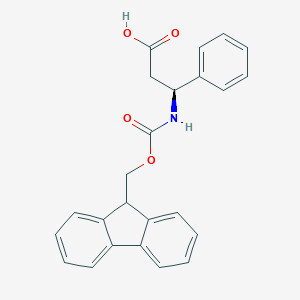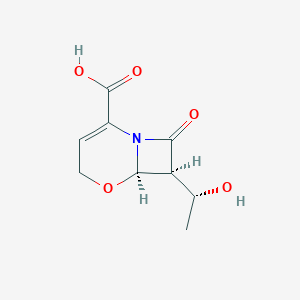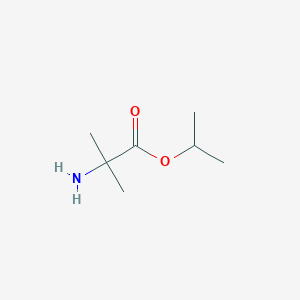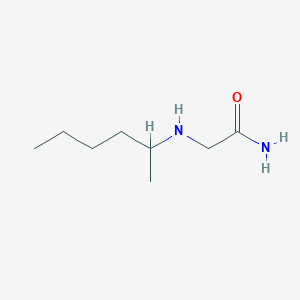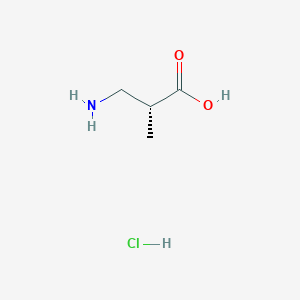
3,3'-Azobis(benzeneacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3'-Azobis(benzeneacetic acid)’ (ABAA) is an organic compound that belongs to the class of azo compounds. It is used as a free radical initiator in polymerization reactions. ABAA is a white crystalline powder that is soluble in water and ethanol. It is a popular compound in the field of polymer chemistry due to its ability to generate free radicals at mild temperatures.
Mecanismo De Acción
3,3'-Azobis(benzeneacetic acid) generates free radicals upon thermal decomposition. These free radicals initiate the polymerization reaction by attacking the double bonds in monomers. The reaction is exothermic and proceeds rapidly, resulting in the formation of a polymer chain.
Efectos Bioquímicos Y Fisiológicos
3,3'-Azobis(benzeneacetic acid) has no known biochemical or physiological effects. It is not used in drug formulations, and its toxicity is low.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,3'-Azobis(benzeneacetic acid) is a popular free radical initiator due to its low decomposition temperature, which makes it suitable for polymerization reactions at mild temperatures. It is also easy to handle and store. However, 3,3'-Azobis(benzeneacetic acid) has some limitations. Its decomposition rate is slow, and it is not suitable for high-temperature polymerization reactions. 3,3'-Azobis(benzeneacetic acid) is also sensitive to moisture and light, which can affect its stability.
Direcciones Futuras
There are several future directions for research on 3,3'-Azobis(benzeneacetic acid). One area of interest is the synthesis of new polymers with specific properties using 3,3'-Azobis(benzeneacetic acid) as a free radical initiator. Another area of interest is the development of new nanoparticle formulations for drug delivery and cancer therapy. Additionally, research can be conducted to improve the stability and decomposition rate of 3,3'-Azobis(benzeneacetic acid) for use in high-temperature polymerization reactions.
Métodos De Síntesis
3,3'-Azobis(benzeneacetic acid) can be synthesized by the reaction of 3-nitrobenzeneacetic acid with hydrazine hydrate. The reaction takes place in the presence of a catalyst such as copper powder. The product is then treated with sodium nitrite to form 3,3'-Azobis(benzeneacetic acid).
Aplicaciones Científicas De Investigación
3,3'-Azobis(benzeneacetic acid) is widely used in scientific research as a free radical initiator in polymerization reactions. It is also used in the synthesis of polymers with specific properties such as thermal stability, mechanical strength, and biocompatibility. 3,3'-Azobis(benzeneacetic acid) is also used in the preparation of nanoparticles, which find applications in drug delivery and cancer therapy.
Propiedades
Número CAS |
133560-91-5 |
|---|---|
Nombre del producto |
3,3'-Azobis(benzeneacetic acid) |
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |
Clave InChI |
WBMIICFYKRWOBJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |
Sinónimos |
3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



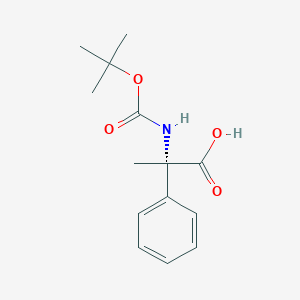
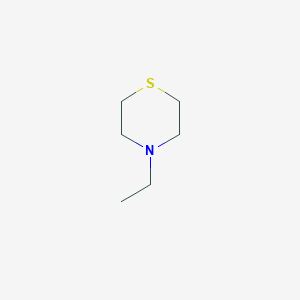
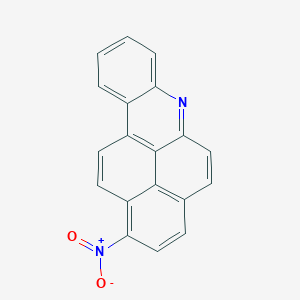

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
